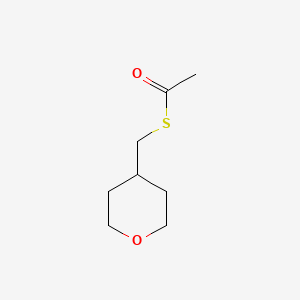
S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate
描述
S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate: is an organic compound with the molecular formula C8H14O2S It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate typically involves the reaction of tetrahydropyran derivatives with ethanethioate. One common method includes the use of tetrahydropyran-4-methanol as a starting material. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions: S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Chemistry: In chemistry, S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industry, this compound is used in the production of various chemicals and materials. It is also used in the formulation of certain products, such as coatings and adhesives .
作用机制
The mechanism of action of S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
相似化合物的比较
Tetrahydropyran-4-methanol: A related compound used in similar applications.
Tetrahydropyran-4-carboxylate: Another derivative of tetrahydropyran with distinct properties and uses.
Uniqueness: S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
属性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC 名称 |
S-(oxan-4-ylmethyl) ethanethioate |
InChI |
InChI=1S/C8H14O2S/c1-7(9)11-6-8-2-4-10-5-3-8/h8H,2-6H2,1H3 |
InChI 键 |
CWWYVMQGIKQERT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC1CCOCC1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














